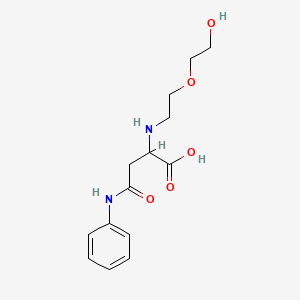

![molecular formula C13H10Cl2FNO B2943831 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 868256-58-0](/img/structure/B2943831.png)

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

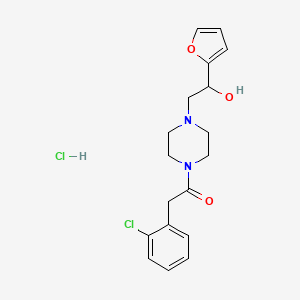

The compound “4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It is a Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .

Synthesis Analysis

The synthesis of this compound involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis

The molecular formula of this compound is C14H12Cl2FNO, and it has a molecular weight of 300.16 . The Schiff base ligand participates in coordination with metal (II) ions through “O” and “N” donor atoms .Chemical Reactions Analysis

The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis

The compound is brown in color and has a melting point greater than 350°C . Its molar conductance is approximately 16 Ohm−1·cm2·mol−1 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

- Synthesis and Biological Evaluation : Derivatives of 4-aminophenol, which share structural similarities with 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, have been synthesized and characterized. These compounds exhibit broad-spectrum antimicrobial and antidiabetic activities. Interaction studies with Human DNA suggest potential anticancer applications due to significant inhibition of amylase and glucosidase, indicating promising aspects for synthetic compounds in therapeutic areas (Rafique et al., 2022).

Biological and Pharmacological Effects

- Antibacterial Agents : Compounds containing fluoro and chloro groups, akin to the structure of interest, have shown promising antibacterial activity. This indicates the potential of such molecules in developing new biologically active molecules with specific applications in combating bacterial infections (Holla et al., 2003).

Interaction Studies

- DNA Interaction and Anticancer Potential : Schiff bases synthesized from aminophenol derivatives, including structures similar to this compound, have been studied for their interaction with DNA. These studies are crucial for understanding the molecular mechanisms underlying potential anticancer properties and highlight the importance of synthetic compounds in therapeutic applications (Rafique et al., 2022).

Sensor Development

- Fluorescent Chemosensors : The structural framework of this compound can be utilized in the development of fluorescent chemosensors. These chemosensors have applications in detecting various analytes, showcasing the versatility of such compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Corrosion Inhibition

- Corrosion Inhibition : Schiff's bases derived from aminophenol compounds have shown effectiveness in inhibiting corrosion of mild steel in acidic solutions. This application is crucial in industrial processes where corrosion resistance is paramount, indicating the diverse utility of compounds with similar structures in materials science (Prabhu et al., 2008).

Mecanismo De Acción

The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Propiedades

IUPAC Name |

4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFYGNBUVMRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

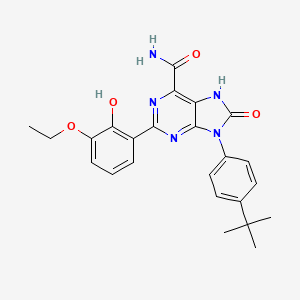

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

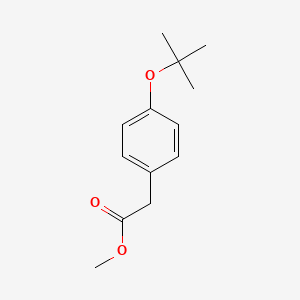

![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)

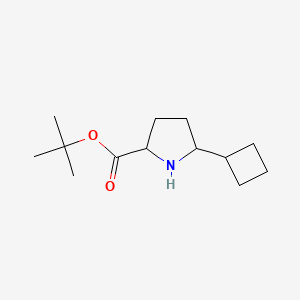

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)

![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)

![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)